Dramedilol, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Dramedilol, (S)-, involves several steps to ensure high enantiomeric purity. One method includes the acetolysis of enantiomerically pure ®-mesylate using cesium acetate and a catalytic amount of 18-Crown-6, followed by acidic hydrolysis of the formed (S)-acetate . Another approach involves the asymmetric reduction of a prochiral ketone using lyophilized Escherichia coli cells harboring overexpressed recombinant alcohol dehydrogenase from Lactobacillus kefir, yielding the corresponding chlorohydrin with high enantiomeric excess .
化学反応の分析
Dramedilol, (S)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Dramedilol, (S)-, has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying β-adrenoceptor antagonists and their interactions with receptors.
Biology: Research focuses on its effects on cellular signaling pathways and receptor binding.
作用機序
Dramedilol, (S)-, exerts its effects by competitively blocking β-adrenoceptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This inhibition reduces chronotropic, inotropic, and vasoconstrictor responses, leading to decreased heart rate and blood pressure . The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
類似化合物との比較
Dramedilol, (S)-, is unique among β-blockers due to its specific stereochemistry and peripheral vasodilative activity. Similar compounds include propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol . These compounds share the common α-hydroxy-N-isopropylamine moiety but differ in their pharmacokinetic properties and receptor selectivity .
特性
CAS番号 |
789453-83-4 |
---|---|
分子式 |
C20H29N5O4 |
分子量 |
403.5 g/mol |
IUPAC名 |
(2S)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-[6-(2-propan-2-ylidenehydrazinyl)pyridazin-3-yl]oxypropan-2-ol |
InChI |
InChI=1S/C20H29N5O4/c1-14(2)22-23-19-7-8-20(25-24-19)29-13-16(26)12-21-10-9-15-5-6-17(27-3)18(11-15)28-4/h5-8,11,16,21,26H,9-10,12-13H2,1-4H3,(H,23,24)/t16-/m0/s1 |
InChIキー |
HLUGSJZJQJZYAE-INIZCTEOSA-N |
異性体SMILES |
CC(=NNC1=NN=C(C=C1)OC[C@H](CNCCC2=CC(=C(C=C2)OC)OC)O)C |
正規SMILES |
CC(=NNC1=NN=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。